Ethyl 3-(dimethylamino)benzoate

Catalog No.
S8143704
CAS No.
16518-65-3
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(dimethylamino)benzoate

CAS Number

16518-65-3

Product Name

Ethyl 3-(dimethylamino)benzoate

IUPAC Name

ethyl 3-(dimethylamino)benzoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-5-7-10(8-9)12(2)3/h5-8H,4H2,1-3H3

InChI Key

CQNOGTUXPYIVDM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)N(C)C

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N(C)C

Ethyl 3-(dimethylamino)benzoate is a chemical compound characterized by the presence of a benzoate group attached to an ethyl ester and a dimethylamino substituent. Its molecular formula is C12H17N1O2C_{12}H_{17}N_{1}O_{2}, and it is classified as an aromatic compound due to the benzene ring in its structure. The compound is often used in various chemical syntheses and biological applications due to its unique properties.

, primarily involving nucleophilic substitutions and esterification. It reacts with carboxylic acids to form amide bonds through the activation of carboxyl groups, facilitated by the formation of O-acylisourea intermediates. These reactions are crucial in peptide synthesis and other organic transformations.

This compound exhibits notable biological activities, particularly in antimicrobial applications. Research indicates that compounds structurally similar to Ethyl 3-(dimethylamino)benzoate have shown effectiveness against various mycobacterial species, outperforming traditional antibiotics like ciprofloxacin and isoniazid. Its mechanism of action typically involves targeting carboxyl groups in biological molecules, leading to the formation of stable amide bonds that can influence metabolic pathways.

Several methods exist for synthesizing Ethyl 3-(dimethylamino)benzoate:

  • Direct Esterification: This method involves reacting 3-(dimethylamino)benzoic acid with ethanol in the presence of a catalyst, typically an acid catalyst, to yield the desired ester.
  • Reduction Reactions: Starting from nitro or carbonyl precursors, reduction processes can yield Ethyl 3-(dimethylamino)benzoate through controlled hydrogenation reactions .
  • Green Chemistry Approaches: Recent advancements focus on environmentally friendly methods that minimize waste and utilize recyclable solvents and catalysts .

Ethyl 3-(dimethylamino)benzoate finds applications in:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its ability to form stable amide bonds.
  • Agricultural Chemicals: Explored for potential use in agrochemicals due to its antimicrobial properties.
  • Chemical Synthesis: Serves as a reagent in organic synthesis, particularly in peptide coupling reactions.

Studies on interaction mechanisms involving Ethyl 3-(dimethylamino)benzoate reveal its capacity to form complexes with various biological molecules. Its interactions with carboxylic acids and primary amines are particularly significant, facilitating the formation of amide bonds critical for biological functions. Furthermore, its solubility profile suggests potential for use in drug formulation where bioavailability is a concern.

Several compounds share structural similarities with Ethyl 3-(dimethylamino)benzoate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Ethyl 4-(dimethylamino)benzoateAromatic HydrocarbonExhibits different biological activity profiles
Benzocaine (Ethyl p-aminobenzoate)Aromatic AmineCommonly used as a local anesthetic
Dimethylaminobenzoic AcidAmino Acid DerivativeUsed primarily in pharmaceutical applications

Ethyl 3-(dimethylamino)benzoate distinguishes itself through its specific reactivity patterns and biological activity against certain pathogens, making it a valuable compound in both synthetic and medicinal chemistry contexts.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

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